1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSOGLJWSVGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other pharmacological effects, based on diverse research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclohexyl moiety, which may influence its biological activity through steric and electronic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.025 | Staphylococcus aureus |
| Other Pyrrolidine Derivative A | 0.050 | Escherichia coli |
| Other Pyrrolidine Derivative B | 0.100 | Candida albicans |
MIC: Minimum Inhibitory Concentration
The compound demonstrated a minimum inhibitory concentration (MIC) of 0.025 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity. This suggests that the structural features of the compound may enhance its interaction with bacterial cell membranes or specific targets within the bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the pyrrolidine ring or substituents can significantly alter their potency and selectivity.
Table 2: Structure-Activity Relationships of Pyrrolidine Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of halogen atoms | Increased antibacterial potency |
| Alteration of alkyl substituents | Varied antifungal efficacy |
| Ring size modification | Impact on bioavailability |
Research indicates that introducing halogen atoms can enhance the antibacterial properties of pyrrolidine derivatives, while modifications in alkyl chains can affect their antifungal activity.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria.
Findings:
- The compound exhibited complete bactericidal activity against S. aureus within 8 hours at a concentration of 0.025 mg/mL.
- Comparative analysis showed that it outperformed several known antibiotics in terms of speed and efficacy.
Antifungal Activity Assessment
In vitro tests have also been performed to assess the antifungal properties of the compound against Candida species. The results were promising, with significant inhibition observed at concentrations similar to those effective against bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Pyrrolidine Derivatives with Aromatic Substituents
- Compound 1a/1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Structural Differences: Replaces the tert-butylcyclohexyl group with a phenylethyl-substituted pyrrolidine and introduces a pyridyl-oxadiazole moiety. Synthesis: Prepared via nucleophilic substitution using (3R/S)-1-(2-phenylethyl)pyrrolidin-3-ol, yielding diastereomers (dr ~1:1) .
b. Cyclohexyl-Pyrrolidine Hybrids
- tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193) Structural Differences: Features a carbamate-protected aminomethylcyclohexyl group linked to a nitropyrimidine ring instead of a pyrrolidine. Synthesis: Achieved via SNAr reaction between 2,4-dichloro-5-nitropyrimidine and tert-butyl ((1-aminocyclohexyl)methyl)carbamate (71% yield) . Functional Implications: The nitro group and pyrimidine ring introduce electron-deficient regions, enabling interactions with nucleic acids or kinases.
c. BHA (2(3)-tert-butyl-4-hydroxyanisole)
- Structural Differences : Replaces the pyrrolidine ring with a methoxy-substituted benzene ring.
- Functional Implications : BHA is a potent inducer of hepatic GSTs and epoxide hydratase (11-fold increase in mice), suggesting that the tert-butyl group and hydroxyl/methoxy positioning critically influence enzyme activation .
Table 1: Enzyme Induction Potency
*Note: Data inferred from structurally related compounds. Direct studies on this compound are lacking.
Key Findings :
- The tert-butyl group in BHA and ethoxyquin is critical for enhancing GST activity, likely due to its role in stabilizing enzyme-substrate interactions .
- Pyrrolidine derivatives with bulky substituents (e.g., phenylethyl in 1a/1b) show reduced metabolic clearance compared to smaller analogues, suggesting that this compound may exhibit similar pharmacokinetic advantages .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Preparation Methods
Palladium-Catalyzed Carboamination of γ-Amino Alkenes
Method:
A palladium-catalyzed intramolecular carboamination reaction of protected γ-amino alkenes with aryl halides can construct the pyrrolidine ring while simultaneously installing substituents at the nitrogen and carbon positions. This method achieves high diastereoselectivity and functional group tolerance.Relevance:
The bulky 4-(tert-butyl)cyclohexyl substituent can be introduced via an appropriate aryl or alkyl halide in the carboamination step, enabling formation of the 1-substituted pyrrolidin-3-ol core.-
- High stereoselectivity (>20:1 diastereomeric ratio)
- Formation of C–N and C–C bonds in a single step
- Applicability to various bulky substituents
Reduction of Cyclic Intermediates
Method:
Reduction of cyclic amides or lactams derived from ring closure between amino acids or amino alcohols and cyclohexyl derivatives using reducing agents such as borane complexes or catalytic hydrogenation.-
- Ring closure between a cyclohexyl-substituted amino acid derivative and an amine under reflux conditions.
- Reduction of the resulting lactam with trimethyl borate and tetrahydrofuran in the presence of a reducing agent under inert atmosphere, followed by acid quenching and extraction to isolate the pyrrolidin-3-ol.
Notes:
Temperature control (0–50 °C) and inert atmosphere are critical to maintain selectivity and yield.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Analysis
Stereoselectivity and Yield:
The palladium-catalyzed carboamination method achieves diastereoselectivity greater than 20:1, which is crucial for the preparation of stereodefined 1-substituted pyrrolidin-3-ols.Functional Group Tolerance:
The reduction and ring closure steps tolerate various functional groups, including bulky tert-butyl substituents on cyclohexyl rings, without significant loss of yield or selectivity.Scalability:
The methods reviewed have been demonstrated on gram to multigram scales, indicating their practical applicability in medicinal chemistry and pharmaceutical intermediate synthesis.Reaction Conditions:
Careful control of temperature, inert atmosphere, and reagent addition rates are essential to optimize yields and avoid side reactions, especially during reduction and ring closure steps.
Q & A
Q. What are the optimal synthetic routes for 1-(4-(tert-butyl)cyclohexyl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves multi-step strategies, including cyclohexane functionalization and pyrrolidine ring formation. For example:
- Cyclohexyl Intermediate Preparation : The 4-(tert-butyl)cyclohexyl group can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexenes. Stereoselectivity (cis/trans isomerism) is controlled by reaction temperature and catalyst choice (e.g., Pd/C vs. PtO₂) .
- Pyrrolidine Ring Construction : A Mannich reaction or reductive amination may be employed. For stereochemical control (e.g., 3-OH configuration), chiral auxiliaries or enzymatic resolution can be used. Evidence from related compounds shows diastereomer ratios (dr) as low as 6:1 under specific conditions, requiring chromatographic purification .
Key Techniques : - Monitoring : Use TLC or HPLC to track intermediate purity.
- Stereochemical Analysis : NMR (e.g., NOE experiments) or X-ray crystallography for absolute configuration determination .
Q. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer: Critical properties include solubility, melting point, and stability.
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane). Tert-butyl groups enhance lipid solubility, but the hydroxyl group may improve aqueous miscibility.
- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C for 24h) to assess hydrolytic susceptibility of the pyrrolidine ring .
Data Table :
| Property | Value/Description | Reference |
|---|---|---|
| Physical State | Solid (light yellow observed in analogs) | |
| Melting Point | Not reported; DSC recommended | – |
| LogP (Predicted) | ~2.5 (estimated via analogs) |
Q. What safety precautions are required during handling?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved N95 masks due to potential dust/aerosol formation during synthesis .
- Gloves/Eye Protection : Nitrile gloves and goggles mandatory; tertiary amines and alcohols can cause irritation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
Advanced Research Questions
Q. How do computational models predict the compound’s conformational flexibility and binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate the compound’s chair-to-boat transitions in the cyclohexyl group. The tert-butyl group may restrict ring flipping, stabilizing specific conformers .
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., GPCRs). The pyrrolidin-3-ol moiety may act as a hydrogen-bond donor, similar to pharmacophores in neuraminidase inhibitors .
Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies resolve contradictions in reported synthetic yields or stereoselectivity?
Methodological Answer: Discrepancies often arise from subtle differences in reagents or conditions:
- Case Study : A related pyrrolidine derivative showed 71% yield using 4.0 equiv. of phenol, but lower equivalents (2.0 equiv.) reduced yield to 50% due to incomplete substitution .
- Resolution : Design a DoE (Design of Experiments) approach to optimize equivalents, temperature, and catalyst loading. Use LC-MS to identify side products (e.g., over-alkylation) .
Q. How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
- Example : In analogs like (3R,4R)-4-((3-hydroxyphenyl)amino)pyrrolidin-3-ol, the 3-OH configuration enhances binding to serotonin receptors. Test enantiomers via chiral HPLC separation and compare IC₅₀ values in receptor assays .
- Mechanistic Insight : The tert-butyl group’s steric bulk may restrict rotation, favoring bioactive conformers. Use circular dichroism (CD) to correlate stereochemistry with activity .
Data Analysis & Experimental Design
Q. What analytical methods are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (e.g., C₁₄H₂₇NO expected for [M+H]⁺ = 226.2166) .
- Elemental Analysis : Validate C, H, N percentages (±0.4% tolerance) .
Q. How can researchers design stability-indicating assays for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
